

Application Note: Structural Elucidation of S-(4-Hydroxybenzyl)glutathione using NMR Spectroscopy

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Compound of Interest

Compound Name: *S*-(4-Hydroxybenzyl)glutathione

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Abstract

This document provides a detailed application note and experimental protocols for the structural elucidation of **S-(4-Hydroxybenzyl)glutathione** using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols cover sample preparation, and data acquisition and analysis for one-dimensional (1D) ^1H and ^{13}C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The presented data, summarized in comprehensive tables and illustrated with diagrams, serves as a robust reference for the unambiguous identification and characterization of this glutathione conjugate.

Introduction

S-(4-Hydroxybenzyl)glutathione is a significant glutathione derivative, notably identified as an inhibitor of kainic acid binding to brain glutamate receptors.[1][2][3][4] Its biological activity makes it a compound of interest in neuroscience and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of such molecules.[5][6] This note details the application of various NMR techniques to elucidate the structure of **S-(4-Hydroxybenzyl)glutathione**, providing researchers with the necessary protocols and reference data.

Data Presentation

The structural elucidation of **S-(4-Hydroxybenzyl)glutathione** was achieved through the comprehensive analysis of its ^1H and ^{13}C NMR spectra, complemented by 2D NMR experiments (COSY, HSQC, and HMBC) to establish connectivity. The assignments were based on DEPT, ^1H - ^1H COSY, HSQC, and HMBC experiments.[7]

Table 1: ^1H NMR Spectroscopic Data for **S-(4-Hydroxybenzyl)glutathione** (in MeOH-d_4)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
Glu- α -CH	3.55	t	6.2
Glu- β -CH ₂	1.95	m	
Glu- γ -CH ₂	2.35	t	7.5
Cys- α -CH	4.45	dd	4.5, 8.5
Cys- β -CH ₂	2.95	dd	8.5, 14.0
3.15	dd	4.5, 14.0	
Gly- α -CH ₂	3.85	s	
Benzyl-CH ₂	3.95	s	
Benzyl-H-2',6'	7.10	d	8.5
Benzyl-H-3',5'	6.65	d	8.5

Table 2: ^{13}C NMR Spectroscopic Data for **S-(4-Hydroxybenzyl)glutathione** (in MeOH-d_4)

Position	Chemical Shift (δ) ppm
Glu- α -CH	55.8
Glu- β -CH ₂	28.1
Glu- γ -CH ₂	32.5
Glu-COOH	175.1
Glu- γ -CO	173.9
Cys- α -CH	54.7
Cys- β -CH ₂	35.1
Cys-CO	172.8
Gly- α -CH ₂	42.9
Gly-COOH	172.1
Benzyl-CH ₂	36.4
Benzyl-C-1'	130.2
Benzyl-C-2',6'	131.5
Benzyl-C-3',5'	116.3
Benzyl-C-4'	157.9

Experimental Protocols

The following are generalized protocols that can be adapted for the structural elucidation of **S-(4-Hydroxybenzyl)glutathione**.

Sample Preparation

- Weigh approximately 5-10 mg of **S-(4-Hydroxybenzyl)glutathione**.
- Dissolve the sample in approximately 0.6 mL of deuterated methanol (MeOH-d₄).
- Transfer the solution to a 5 mm NMR tube.

- Ensure the sample is fully dissolved to avoid signal broadening.

NMR Data Acquisition

NMR spectra can be acquired on a 500 MHz or 600 MHz spectrometer.^[7] The following are typical acquisition parameters that may require optimization.

- ^1H NMR:
 - Pulse Program: Standard single pulse (zg30 or similar).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
- COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpprqf or similar.^[8]
 - Spectral Width: 12-16 ppm in both dimensions.
 - Data Points: 2048 in F2, 256-512 in F1.

- Number of Scans: 4-8 per increment.
- Relaxation Delay: 1.5-2.0 s.[\[8\]](#)
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp or similar for multiplicity editing.[\[9\]](#)
 - Spectral Width F2 (^1H): 12-16 ppm.
 - Spectral Width F1 (^{13}C): 160-180 ppm.
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 8-16 per increment.
 - Relaxation Delay: 1.5-2.0 s.[\[9\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgplpndqf or similar.
 - Spectral Width F2 (^1H): 12-16 ppm.
 - Spectral Width F1 (^{13}C): 200-220 ppm.
 - Data Points: 2048 in F2, 256-512 in F1.
 - Number of Scans: 16-64 per increment.
 - Relaxation Delay: 1.5-2.0 s.

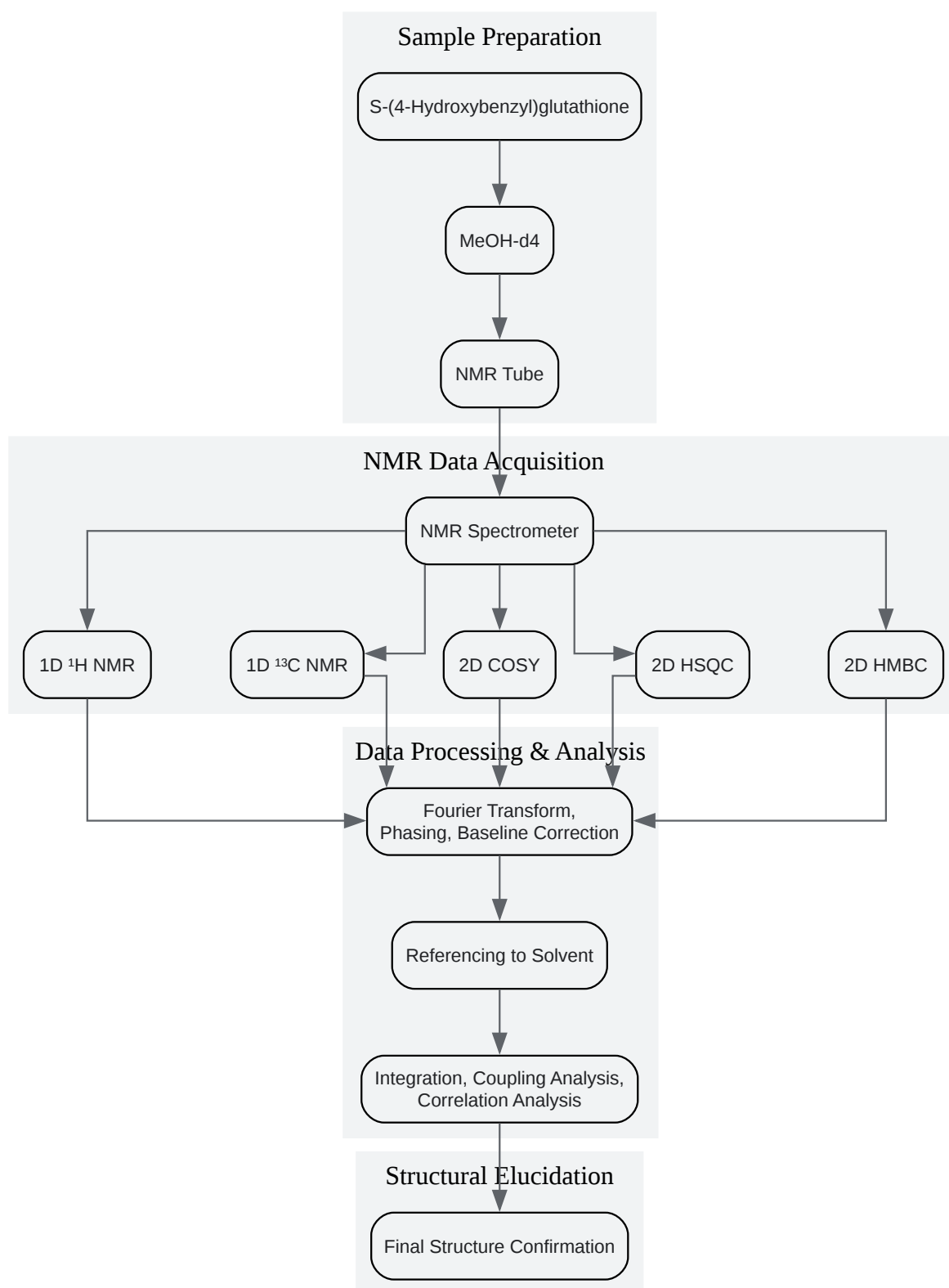
Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase and baseline correct all spectra.

- Reference the ^1H and ^{13}C spectra to the residual solvent peak of MeOH-d_4 ($\delta\text{H} = 3.31$ ppm, $\delta\text{C} = 49.0$ ppm).
- Integrate the ^1H NMR signals to determine proton ratios.
- Analyze the coupling patterns in the ^1H NMR spectrum to identify neighboring protons.
- Use the COSY spectrum to confirm ^1H - ^1H spin systems.
- Utilize the HSQC spectrum to identify direct ^1H - ^{13}C correlations.[\[10\]](#)
- Employ the HMBC spectrum to establish long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for connecting different structural fragments.[\[10\]](#)

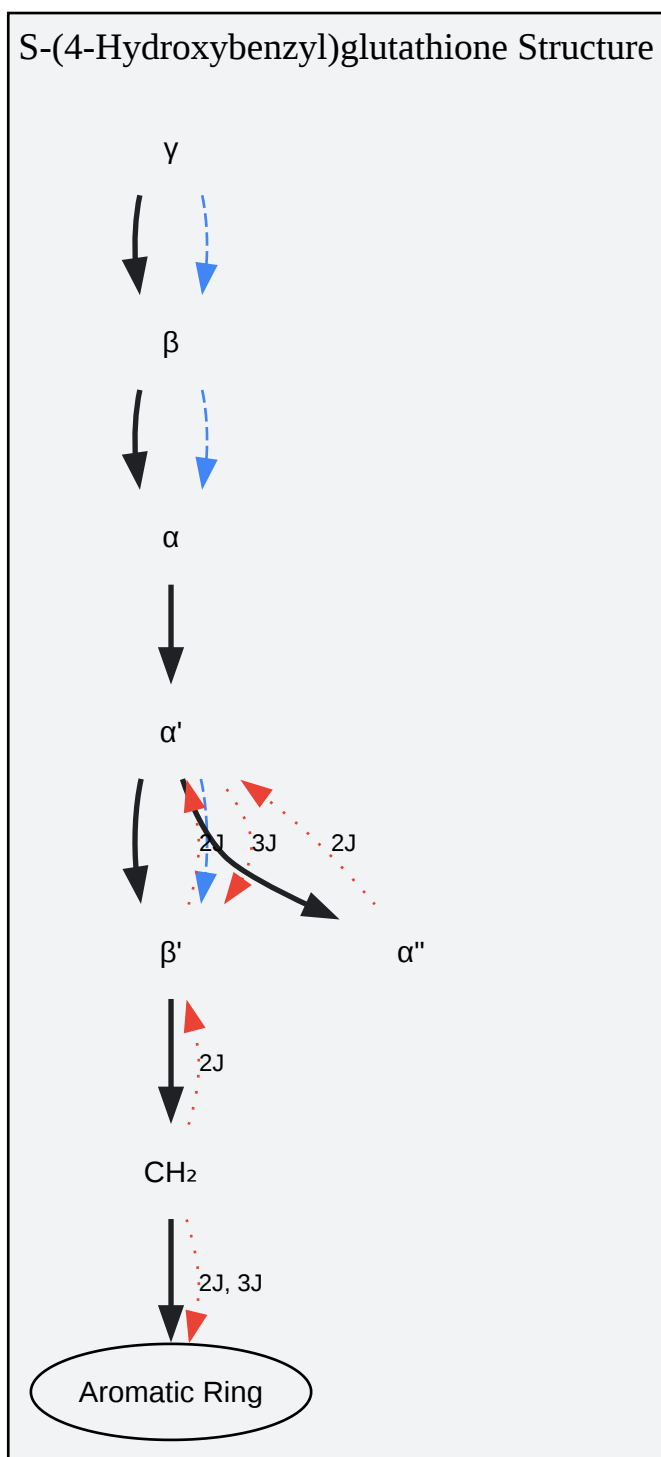
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key structural correlations for **S-(4-Hydroxybenzyl)glutathione**.



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Caption: Experimental workflow for NMR-based structural elucidation.



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Caption: Key COSY and HMBC correlations for structural confirmation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of **S-(4-Hydroxybenzyl)glutathione**. The data and protocols presented herein serve as a valuable resource for researchers in natural product chemistry, metabolomics, and drug development, facilitating the unambiguous identification and further investigation of this and related glutathione conjugates.

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